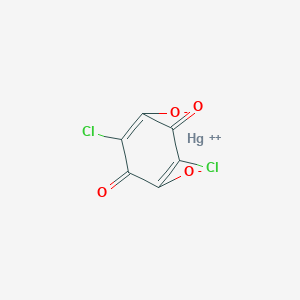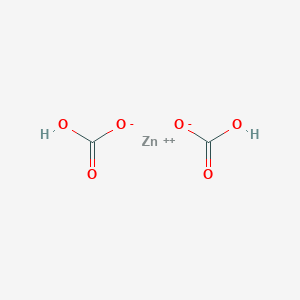
Zinc BiCarbonate
概要
説明
Zinc bicarbonate, also referred to as zinc hydrogen carbonate, is a compound that is relevant to various biological and chemical processes. While the specific compound "Zinc Bicarbonate" is not directly mentioned in the provided papers, related zinc complexes and reactions involving bicarbonate ions are discussed, which can provide insight into the behavior and characteristics of zinc bicarbonate in biological and chemical systems.
Synthesis Analysis
The synthesis of zinc complexes can involve various ligands and zinc precursors. For instance, zinc complexes derived from benzoic acids have been synthesized from Zn(II)(bis-trimethylsilyl amide)(2) and corresponding carboxylic acids, demonstrating the versatility of zinc in forming complexes . Additionally, the synthesis of zinc-containing complexes with triethanolamine shows the ability of zinc to form mixed-ligand complexes .
Molecular Structure Analysis
The molecular structure of zinc complexes can vary significantly. For example, zinc bicarbonate complexes have been structurally characterized using X-ray diffraction, revealing unidentate coordination of the bicarbonate ligand, similar to that in human carbonic anhydrase . Other zinc complexes exhibit different coordination environments, such as octahedral or trigonal bipyramidal arrangements .
Chemical Reactions Analysis
Zinc plays a crucial role in the hydration of carbon dioxide to bicarbonate, a reaction catalyzed by enzymes such as carbonic anhydrase. Biomimetic zinc complexes have been studied to understand this process, with the reactivity being a function of the nucleophilicity of the zinc-bound hydroxide and the nucleofugicity of the zinc-bound bicarbonate . Additionally, zinc complexes have been used as catalysts for the copolymerization of carbon dioxide and epoxides, further demonstrating the chemical reactivity of zinc in the presence of bicarbonate ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc complexes are influenced by their molecular structure and the nature of their ligands. For instance, the coordination chemistry of zinc ions is limited by the donor atoms from the side chains of certain amino acids, and zinc's affinity for ligands is significantly higher compared to s-block cations like Ca2+ . The interaction of zinc with low molecular weight ligands, such as water and organic anions, is highly relevant to its biological activity . Moreover, the effect of bicarbonate on the elongation and distribution of organic acids in rice genotypes suggests that zinc's interaction with bicarbonate can have significant biological implications .
科学的研究の応用
Methods of Application: It is typically prepared in situ for immediate use within a reaction, often produced through the reaction of zinc sulfate and sodium bicarbonate in an aqueous solution .
Results/Outcomes: The compound precipitates out of the solution due to its insolubility in water and can be filtered out and dried .
Methods of Application: Studies involve the in situ preparation of Zinc Bicarbonate to explore its role in biological systems .
Results/Outcomes: Research indicates potential benefits in facilitating zinc availability, though more studies are required for conclusive evidence .
Methods of Application: Environmental applications may involve soil treatment studies to assess the impact on plant growth and zinc uptake .
Results/Outcomes: Findings suggest that Zinc Bicarbonate could play a role in improving zinc uptake in plants, contributing to better growth and yield .
Methods of Application: Medical research might involve the use of Zinc Bicarbonate in nutrient studies or as part of nutrient supplements .
Results/Outcomes: The outcomes could lead to a better understanding of zinc’s bioavailability and its implications for health and disease prevention .
Methods of Application: The compound may be involved in the green synthesis of ZnO NPs, avoiding hazardous precursors .
Results/Outcomes: ZnO NPs synthesized may have applications as antibacterial and anticancer agents, with improved biocompatibility and biomedical qualities .
Methods of Application: Agricultural research could involve the use of Zinc Bicarbonate in soil treatments or as part of fertilization strategies .
Results/Outcomes: Studies indicate that Zinc Bicarbonate can improve plant resilience against stress, potentially increasing crop yield and quality .
Safety And Hazards
Like many chemical compounds, zinc bicarbonate should be handled with care . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound . In case of contact, wash with plenty of soap and water . If it gets into the eyes, rinse cautiously with water for several minutes .
将来の方向性
While zinc bicarbonate is not a common compound, it has important applications, particularly in scientific research . It often serves as an intermediary in the study of other zinc compounds and in the biological availability of zinc . Despite its limited stability and commercial usage, zinc bicarbonate plays a pivotal role in various chemical studies and reactions . Its role in facilitating zinc availability in biological systems is of notable interest . More research is needed to explore its potential applications and understand its properties better .
特性
IUPAC Name |
zinc;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQDTOLHOFHHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc BiCarbonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


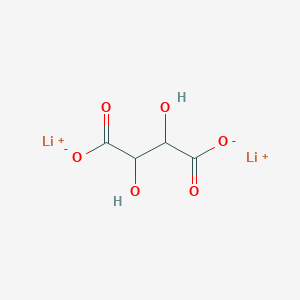
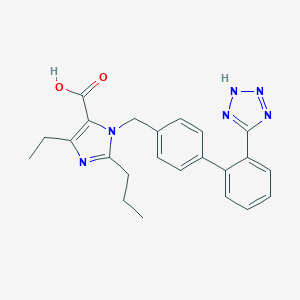
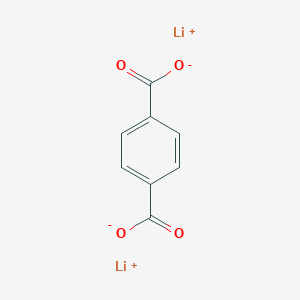
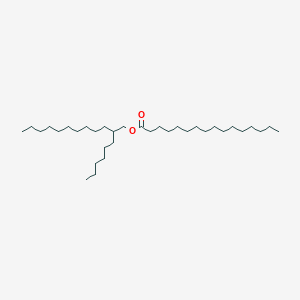
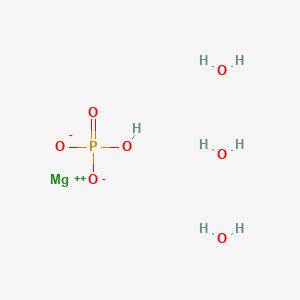
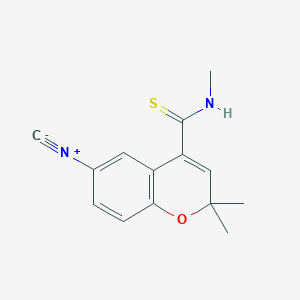
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)
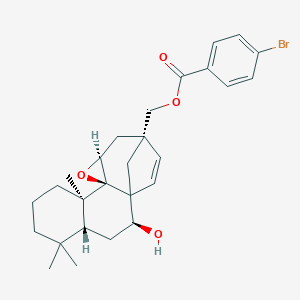
![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

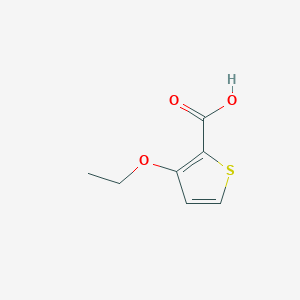
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
